molecular formula C12H16O2S B12574934 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester CAS No. 477885-33-9

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester

Cat. No.: B12574934
CAS No.: 477885-33-9
M. Wt: 224.32 g/mol
InChI Key: MANNMZKKXCPUKL-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoic acid ethyl ester group attached to a phenyl ring substituted with a methylsulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-(4-Methylsulfanyl-phenyl)-propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a coupling reaction between 4-Methylsulfanyl-benzene and ethyl 3-bromopropanoate in the presence of a palladium catalyst. This method allows for the formation of the ester bond through a carbon-carbon coupling reaction, providing a more efficient and selective synthesis route.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-(4-Methylsulfinyl-phenyl)-propanoic acid ethyl ester or 3-(4-Methylsulfonyl-phenyl)-propanoic acid ethyl ester.

    Reduction: Formation of 3-(4-Methylsulfanyl-phenyl)-propanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible pharmacological activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylsulfanyl-phenyl)-propanoic acid: The parent acid form of the ester, which may exhibit different reactivity and biological activity.

    3-(4-Methylsulfinyl-phenyl)-propanoic acid ethyl ester: An oxidized derivative with a sulfoxide group.

    3-(4-Methylsulfonyl-phenyl)-propanoic acid ethyl ester: An oxidized derivative with a sulfone group.

Uniqueness

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

477885-33-9

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 3-(4-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-6-10-4-7-11(15-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

MANNMZKKXCPUKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)SC

Origin of Product

United States

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